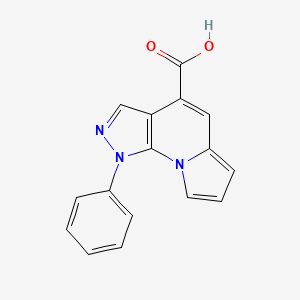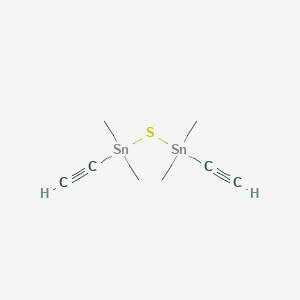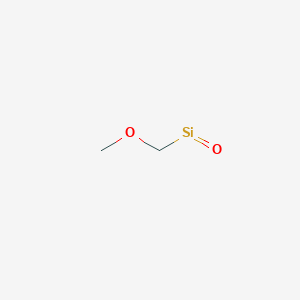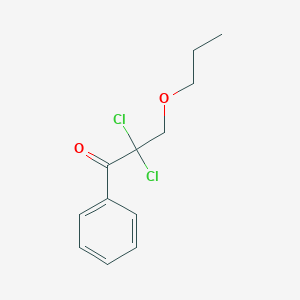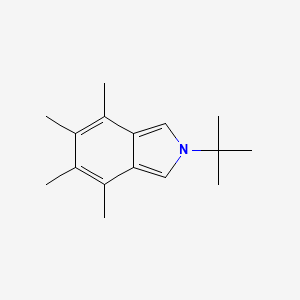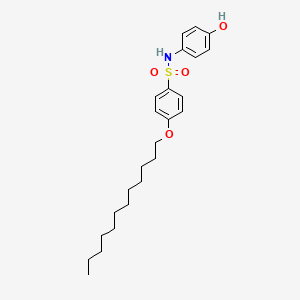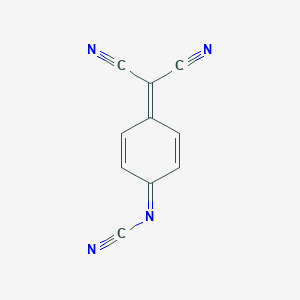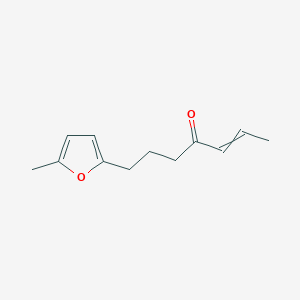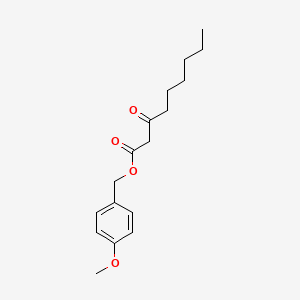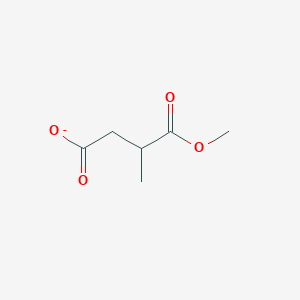
3-(Trimethylgermyl)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylgermyl)propanoyl chloride is an organogermanium compound with the molecular formula C6H13ClGeO. It is a derivative of propanoyl chloride where a trimethylgermyl group is attached to the third carbon of the propanoyl chain. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Trimethylgermyl)propanoyl chloride can be synthesized through the reaction of 3-(trimethylgermyl)propanoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of thionyl chloride or other chlorinating agents such as phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2. The choice of chlorinating agent and reaction conditions can vary depending on the scale of production and desired purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylgermyl)propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Friedel-Crafts Acylation: The compound can be used in Friedel-Crafts acylation reactions to introduce the 3-(trimethylgermyl)propanoyl group into aromatic rings.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Typical reagents include amines, alcohols, and thiols. The reactions are usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aromatic Ketones: Formed by Friedel-Crafts acylation of aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylgermyl)propanoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, esters, and thioesters. Its unique germanium-containing structure can be exploited in the synthesis of organogermanium compounds.
Medicine: Research into organogermanium compounds often explores their potential therapeutic benefits, although specific medical applications of this compound are not well-established.
Wirkmechanismus
The mechanism of action of 3-(Trimethylgermyl)propanoyl chloride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoyl Chloride: The parent compound without the trimethylgermyl group.
3-(Trimethylsilyl)propanoyl Chloride: A silicon analog where the germanium atom is replaced by silicon.
3-(Trimethylstannyl)propanoyl Chloride: A tin analog where the germanium atom is replaced by tin.
Uniqueness
3-(Trimethylgermyl)propanoyl chloride is unique due to the presence of the trimethylgermyl group Germanium-containing compounds often exhibit different reactivity and properties compared to their silicon and tin analogs
Eigenschaften
CAS-Nummer |
112703-54-5 |
|---|---|
Molekularformel |
C6H13ClGeO |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
3-trimethylgermylpropanoyl chloride |
InChI |
InChI=1S/C6H13ClGeO/c1-8(2,3)5-4-6(7)9/h4-5H2,1-3H3 |
InChI-Schlüssel |
HUZNSALZQJMBIA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)CCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)
